6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline

Dopamine Transporter DAT Inhibitor Synaptosomal Uptake

Select this specific 6-chloro-2,8-dimethyl substitution pattern for its validated, dual-target activity: sub-micromolar dopamine transporter (DAT) inhibition (IC₅₀ 900 nM) and high-affinity NK1 receptor antagonism (Kᵢ 6.40 nM). Unlike non-halogenated or non-methylated analogs, this scaffold uniquely engages both dopaminergic and neurokinin pathways, serving as a defined starting point for pain, addiction, or Parkinson's research. Additionally, its functional KCNQ2 channel antagonism (IC₅₀ 240 nM) and clean selectivity profile (inactive at Beta-1 and chorismate mutase) provide a reliable basis for SAR and electrophysiology studies.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
Cat. No. B11904650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1)C(=CC(=C2)Cl)C
InChIInChI=1S/C11H14ClN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h5-6,8,13H,3-4H2,1-2H3
InChIKeyTXNGTFADRIZIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline: A Scaffold with Distinct 6-Chloro-2,8-Dimethyl Substitution for Targeted Probe and Lead Development


6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1706452-45-0, C11H14ClN, MW: 195.69 g/mol) is a synthetic tetrahydroquinoline (THQ) derivative characterized by a 6-position chloro group and 2- and 8-position methyl substitutions . This specific substitution pattern differentiates it from other THQ analogs and imparts a unique profile of biological activities, making it a valuable scaffold in medicinal chemistry for probing dopaminergic, neurokinin, and potassium channel pathways [1].

Procurement Alert: Why the 6-Chloro-2,8-Dimethyl Substitution Pattern in 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline Is Non-Interchangeable


The biological activity of tetrahydroquinolines is exquisitely sensitive to substitution patterns. The presence and position of halogen and alkyl groups critically modulate target engagement and selectivity [1]. 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline is not a generic THQ building block; its specific chloro-methyl substitution profile is directly responsible for its sub-micromolar activity at the dopamine transporter and its high nanomolar potency at the NK1 receptor [2]. Substituting this compound with a close analog, such as one lacking the 6-chloro or 2,8-dimethyl groups, would be expected to result in a complete loss or drastic alteration of these specific, quantifiable activities [3].

Quantitative Differentiation of 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline: Head-to-Head Comparative Evidence


Dopamine Transporter (DAT) Inhibition: Superior Potency Over Related Tetrahydroquinoline Scaffolds

6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline inhibits dopamine uptake in rat brain synaptosomes with an IC50 of 900 nM [1]. This potency is distinct from other tetrahydroquinoline analogs evaluated in the same assay, which often exhibit weaker or no activity at this target [2].

Dopamine Transporter DAT Inhibitor Synaptosomal Uptake

Human NK1 Receptor Antagonism: A 6.40 nM Ki Differentiates from Inactive and Less Potent Analogs

This compound acts as a potent antagonist of the human NK1 receptor with a Ki of 6.40 nM [1]. In contrast, the analog 6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline shows no detectable affinity for the Beta-1 adrenergic receptor and exhibits a much higher IC50 of 577 nM for the related NK2 receptor [2], highlighting the critical role of the 2,8-dimethyl substitution pattern in achieving high-affinity NK1 binding.

NK1 Antagonist Neurokinin-1 Receptor Pain Research

KCNQ2 Potassium Channel Modulation: Functional Antagonism (IC50 = 240 nM) Distinct from Agonist Profile of Analog

6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline exhibits functional antagonism of the KCNQ2 potassium channel with an IC50 of 240 nM [1]. This is in stark contrast to a structurally similar derivative (also with a 6-chloro-2,8-dimethyl THQ core) that acts as a potent agonist at KCNQ2/KCNQ3 with an EC50 of 10 nM [2]. This demonstrates that subtle variations in the THQ scaffold can flip the functional activity from antagonism to agonism, a critical differentiation for ion channel research.

KCNQ2 Channel Potassium Channel Modulator Electrophysiology

Selectivity Profile: Zero Affinity for Off-Target Beta-1 Adrenergic Receptor and Chorismate Mutase

6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline demonstrates a clean selectivity profile with no detectable binding affinity for the Beta-1 adrenergic receptor and no inhibitory activity against chorismate mutase . This is a key differentiator from less selective THQ derivatives or other heterocyclic scaffolds that may exhibit promiscuous binding.

Selectivity Off-Target Beta-1 Adrenergic Receptor

Procurement-Driven Application Scenarios for 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline


Neuroscience Research: Development of Dopaminergic and NK1 Receptor Chemical Probes

Procure 6-chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline as a validated, sub-micromolar inhibitor of dopamine uptake (IC50 900 nM) [1] and a potent NK1 receptor antagonist (Ki 6.40 nM) [2]. This compound serves as a dual-activity starting point for investigating the intersection of dopaminergic and neurokinin signaling pathways in disorders such as pain, addiction, or Parkinson's disease, leveraging its unique and quantified target engagement profile.

Ion Channel Pharmacology: A Defined KCNQ2 Antagonist for Electrophysiology Studies

Utilize this compound as a characterized KCNQ2 channel antagonist (IC50 240 nM) [3] in patch-clamp electrophysiology assays. Its functional antagonism distinguishes it from closely related agonist analogs (EC50 10 nM) [4], allowing for precise dissection of KCNQ2-mediated currents and the development of negative modulators for conditions like epilepsy or neuropathic pain, without the confounding effects of agonist activity.

Medicinal Chemistry: A Selective Scaffold for Lead Optimization Programs

Source 6-chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline as a core scaffold for structure-activity relationship (SAR) studies. Its demonstrated lack of activity at the Beta-1 adrenergic receptor and chorismate mutase suggests a favorable selectivity profile, minimizing off-target liabilities during the hit-to-lead process. The compound's defined potency at DAT and NK1 provides clear quantitative benchmarks for optimizing novel derivatives.

Quote Request

Request a Quote for 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.